2-(n-Pentylthio)benzaldehyde
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Overview
Description
2-(n-Pentylthio)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a pentylthio group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Pentylthio)benzaldehyde typically involves the introduction of a pentylthio group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where a pentylthiol reacts with an ortho-substituted benzaldehyde under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can significantly improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(n-Pentylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 2-(n-Pentylthio)benzoic acid.
Reduction: 2-(n-Pentylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(n-Pentylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of antifungal and antibacterial compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(n-Pentylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The pentylthio group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its efficacy.
Comparison with Similar Compounds
Benzaldehyde: Lacks the pentylthio group, making it less lipophilic and less reactive in certain substitution reactions.
2-(n-Butylthio)benzaldehyde: Similar structure but with a shorter alkyl chain, which may affect its reactivity and biological activity.
2-(n-Hexylthio)benzaldehyde: Similar structure but with a longer alkyl chain, which may enhance its lipophilicity and membrane penetration.
Uniqueness: 2-(n-Pentylthio)benzaldehyde is unique due to its specific balance of lipophilicity and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-pentylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDVTCFOGBKSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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